![molecular formula C13H11N3O4 B3016287 methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate CAS No. 899956-82-2](/img/structure/B3016287.png)
methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions or transformations using multifunctional reagents. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used as a reagent for the preparation of various heterocyclic systems, including pyridazine derivatives . These methods suggest that the synthesis of "methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate" could potentially be achieved through analogous condensation reactions or by employing suitable multifunctional reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction and NMR spectroscopy . These studies provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical reactivity and interactions of the compounds. The molecular structure of the compound of interest would likely exhibit similar characteristics, with the pyridazine ring contributing to the overall electronic and steric properties.
Chemical Reactions Analysis
The reactivity of related compounds has been explored through various chemical transformations. For example, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate has been transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These transformations indicate that the compound of interest may also undergo reactions with nucleophiles, electrophiles, or reagents that can facilitate ring closure or opening, leading to the formation of different heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using density functional theory (DFT) and other computational methods. Studies have examined properties such as harmonic vibrational frequencies, NMR chemical shifts, global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties . These properties are influenced by the molecular structure and electronic distribution within the compound. For "methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate," similar computational studies could provide insights into its reactivity, stability, and potential applications.
Scientific Research Applications
Synthesis of Heterocyclic Systems
- Methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate and its derivatives are used in the synthesis of various heterocyclic systems. For instance, a study demonstrated the use of methyl 2-benzoylamino-3-dimethylaminopropenoate, a related compound, in preparing derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other fused pyrimidinones from heterocyclic α-amino compounds (Stanovnik et al., 1990).
- Another study highlighted the transformation of methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate into derivatives of pyridazine, pyrrole, and pyrazole, showcasing its role as a versatile multifunctional reagent (Stanovnik et al., 2006).
Synthesis of Fluorescent Compounds
- The compound is also instrumental in the synthesis of fluorescent compounds. A research focused on the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, demonstrating its application in creating novel fluorescent molecules with potential research applications (Galenko et al., 2016).
Application in Biochemical Studies
- The derivatives of methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate have been used in various biochemical studies. For example, the synthesis of new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol involved similar compounds, highlighting their role in exploring biochemical pathways and potential therapeutic uses (Hussain, 2016).
Herbicidal Activities
- A study synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, including those related to methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate, and evaluated their herbicidal activities. This showcases the potential agricultural applications of these compounds (Xu et al., 2012).
Antimicrobial Activity
- Research on novel compounds synthesized from methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate derivatives revealed significant antimicrobial activities against various bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Shah, 2013).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Some pyridazine derivatives have shown inhibitory activity on mao-b, a function of the lipophilicity of the compound .
Biochemical Pathways
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting they interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
properties
IUPAC Name |
methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(19)8-2-4-9(5-3-8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHQOUVNSVKTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate |
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